3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-12-3-4-13(2)17(11-12)24-20(26)19-18(22)15-5-6-16(25-21(15)27-19)14-7-9-23-10-8-14/h3-11H,22H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYJLUBRCVGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound contains a thieno[2,3-b]pyridine core, which is a heterocyclic structure found in many bioactive molecules. Compounds with this core structure have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-cancer, and anti-malarial activities .
The compound also contains a pyridine ring, which is a basic nitrogen-containing heterocycle. Pyridine derivatives are known to interact with a variety of biological targets, and they are often used as building blocks in medicinal chemistry .
Biological Activity
3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound characterized by a thieno[2,3-b]pyridine core. Its structure includes an amino group at the 3-position, a carboxamide at the 2-position, and substitutions at the 6-position with a pyridine ring and at the N-position with a 2,5-dimethylphenyl group. The molecular formula is C₁₈H₁₉N₃O₁S, with a molecular weight of approximately 325.43 g/mol.
Biological Properties
The compound has garnered attention due to its potential biological activities , particularly in pharmacology. Research indicates that compounds within this class may exhibit:
- Anticancer Activity : Preliminary studies suggest that thieno[2,3-b]pyridine derivatives can lower cancer stem cell fractions and induce metabolic shifts in cancer cells . For instance, one study reported that a related compound decreased the cancer stem cell fraction in MDA-MB-231 breast cancer cells while altering lipid metabolism to glucose metabolism.
- Antibacterial and Antifungal Properties : Although specific data on this compound is limited, thieno[2,3-b]pyridine derivatives are generally known for their antibacterial and antifungal activities. They may interact with various biological targets such as enzymes or receptors, potentially leading to new therapeutic avenues.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing drug candidates. Variations in the structure of thieno[2,3-b]pyridine derivatives can significantly affect their biological activity. For example, modifications in functional groups can enhance solubility and bioavailability while providing diverse interaction possibilities with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves heating a pyridine-triflate intermediate with an amine under controlled conditions to yield the target compound.
Case Studies and Research Findings
Interaction Studies
Interaction studies are essential for elucidating how this compound interacts with biological targets. These interactions are typically assessed through in vitro assays and molecular docking studies to determine binding affinities and mechanisms of action. The presence of multiple functional groups in this compound suggests it may interact with various proteins or enzymes involved in critical biological processes.
Scientific Research Applications
Antitubercular Activity
Research has highlighted the potential of thienopyridine derivatives, including this compound, in combating tuberculosis. A study indicated that modifications in the carboxamide group can significantly enhance the antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thienopyridine scaffold can lead to increased efficacy compared to traditional antitubercular agents like pyrazinamide .
Case Study:
- A series of substituted thienopyridines were synthesized and evaluated for their antitubercular activity. The most effective derivatives displayed minimum inhibitory concentration (MIC) values significantly lower than those of existing treatments, indicating a promising avenue for drug development against tuberculosis .
Antiviral Properties
Recent studies have explored the antiviral potential of thienopyridine derivatives. Compounds with similar structural features have shown efficacy against various viral strains by inhibiting viral replication mechanisms. The presence of specific functional groups, such as pyridine rings, enhances interaction with viral proteins, thereby demonstrating antiviral activity .
Case Study:
- Research into N-heterocycles has revealed that certain derivatives exhibit strong inhibition of reverse transcriptase activity, which is crucial for the replication of retroviruses. This suggests that compounds like 3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide may serve as leads for developing new antiviral agents .
Other Biological Activities
Beyond antitubercular and antiviral applications, thienopyridine derivatives have been investigated for their anti-inflammatory and anticancer properties. The unique structure of these compounds allows them to interact with various biological targets, leading to diverse pharmacological effects.
Potential Mechanisms:
- Anti-inflammatory Activity: Some studies suggest that thienopyridine derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Anticancer Activity: Preliminary data indicate that these compounds may induce apoptosis in cancer cells through specific signaling pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br, CF₃) enhance stability and receptor binding .
- Aromatic Heterocycles (e.g., 4-pyridinyl, thiophen-2-yl) improve π-π stacking interactions .
- Alkyl/Substituted Phenyl Groups (e.g., 2,5-dimethylphenyl) increase lipophilicity, impacting membrane permeability .
Physicochemical Properties
Key Trends :
- Melting Points : Range from 240–260°C for most analogs, correlating with crystallinity and substituent polarity .
- IR Spectroscopy : NH (3400–3460 cm⁻¹), C=O (1730–1740 cm⁻¹), and C≡N (2215 cm⁻¹) are consistent across derivatives .
- NMR : Aromatic protons appear at δ 6.5–8.5 ppm, while CF₃ groups resonate at δ 120–125 ppm in ¹³C spectra .
Q & A
Basic: What are the most common synthetic routes for preparing this thieno[2,3-b]pyridine derivative, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation, leveraging tandem reactions such as Knoevenagel-Michael sequences followed by intramolecular cyclization . To optimize efficiency, employ statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters (e.g., temperature, catalyst loading) and reduce trial-and-error experimentation . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, narrowing optimal conditions .
Advanced: How can regioselective functionalization of the thieno[2,3-b]pyridine core be achieved, particularly at the 3-amino or 6-pyridinyl positions?
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects. For alkylation or sulfonation at the 3-amino group, use protecting groups (e.g., Boc) to direct reactivity . For modifications at the 6-pyridinyl moiety, employ cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts, guided by computational ligand screening to enhance selectivity . Monitor reaction progress via in situ NMR or LC-MS to detect undesired byproducts and adjust conditions dynamically.
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal XRD resolves stereoelectronic effects (e.g., planarity of the thienopyridine core) and hydrogen-bonding networks critical for solid-state properties .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields, regioselectivity)?
Methodological Answer:
- Data Validation: Cross-check computational models (e.g., DFT geometries) with experimental XRD data to validate electronic structure assumptions .
- Error Analysis: Quantify uncertainties in computational parameters (e.g., solvation models, basis sets) using sensitivity analysis .
- Iterative Refinement: Feed experimental results (e.g., failed reactions) back into machine learning algorithms to refine predictive models .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification: Review Safety Data Sheets (SDS) for analogous thienopyridines, noting acute toxicity (e.g., H34279 classification) and recommended PPE (gloves, fume hood) .
- Waste Management: Use neutralization protocols for amide-containing byproducts to avoid environmental release .
Advanced: How can reactor design and process control improve scalability for multi-step syntheses?
Methodological Answer:
- Microreactors: Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions during exothermic steps (e.g., cyclization) .
- Process Analytical Technology (PAT): Use inline sensors (e.g., Raman spectroscopy) for real-time monitoring of intermediate concentrations .
- Scale-Up Challenges: Address mixing inefficiencies via computational fluid dynamics (CFD) simulations to optimize agitator design .
Basic: What statistical methods are recommended for optimizing reaction conditions?
Methodological Answer:
- Screening Designs: Use Plackett-Burman designs to identify significant variables (e.g., solvent polarity, stoichiometry) .
- Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and pinpoint maxima/minima in yield or purity .
Advanced: How can researchers validate the pharmacological activity of this compound against conflicting bioassay data?
Methodological Answer:
- Assay Reproducibility: Standardize protocols (e.g., cell lines, incubation times) across labs to minimize variability .
- Dose-Response Analysis: Use Hill equation modeling to compare EC₅₀ values and assess potency discrepancies .
- Target Validation: Employ CRISPR knockout or siRNA silencing to confirm specificity for suspected biological targets .
Basic: What solvent systems are optimal for recrystallization or chromatography of this compound?
Methodological Answer:
- Recrystallization: Use mixed solvents (e.g., DCM/hexane) to balance solubility and polarity .
- Chromatography: Employ gradient elution on silica gel with EtOAc/hexane (3:7 to 1:1) for baseline separation of regioisomers .
Advanced: How can machine learning enhance the discovery of derivatives with improved properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
